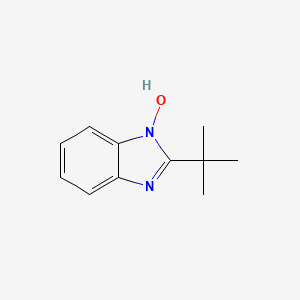

4-Propoxy-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

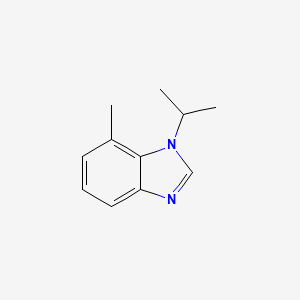

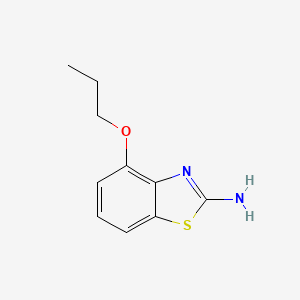

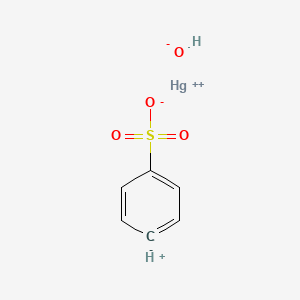

4-Propoxy-1,3-benzothiazol-2-amine is a chemical compound with the molecular weight of 208.28 . It is a powder at room temperature . The IUPAC name for this compound is 4-propoxy-1,3-benzothiazol-2-ylamine .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes 4-Propoxy-1,3-benzothiazol-2-amine, can be achieved through various synthetic pathways. One such method involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Another method involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst .Molecular Structure Analysis

The molecular structure of 4-Propoxy-1,3-benzothiazol-2-amine consists of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis

Benzothiazoles, including 4-Propoxy-1,3-benzothiazol-2-amine, are prepared by treatment of 2-mercaptoaniline with acid chlorides . They can also be synthesized via cyclization of thioamide or carbon dioxide (CO2) as raw materials .Physical And Chemical Properties Analysis

4-Propoxy-1,3-benzothiazol-2-amine is a powder at room temperature . It has a molecular weight of 208.28 .Applications De Recherche Scientifique

Medicinal Chemistry: Antitubercular Agents

4-Propoxy-1,3-benzothiazol-2-amine has been studied for its potential as an antitubercular agent. Recent synthetic developments have highlighted new benzothiazole-based compounds that exhibit promising in vitro and in vivo activity against tuberculosis, comparing favorably with standard reference drugs .

Green Chemistry: Synthesis of Benzothiazoles

In the realm of green chemistry, this compound plays a role in the synthesis of benzothiazoles. It’s involved in environmentally friendly processes that utilize condensation reactions with aldehydes, ketones, acids, or acyl chlorides, and cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Biochemistry: Enzyme Inhibition

Benzothiazoles, including 4-Propoxy-1,3-benzothiazol-2-amine, are known for their enzyme inhibitory properties. They are used in biochemistry research to study the inhibition of various enzymes, which is crucial for understanding disease mechanisms and developing new drugs .

Material Science: Fluorescence Materials

This compound is utilized in material science for the development of fluorescence materials. Its unique structure allows it to be used in imaging reagents and electroluminescent devices, contributing to advancements in material characterization and electronic device fabrication .

Pharmaceutical Research: Anti-Cancer Activity

The benzothiazole moiety is significant in pharmaceutical research due to its anti-cancer properties. Compounds like 4-Propoxy-1,3-benzothiazol-2-amine are being explored for their potential to act as anti-cancer agents, offering new avenues for cancer treatment .

Analytical Chemistry: Chromatography

In analytical chemistry, 4-Propoxy-1,3-benzothiazol-2-amine can be used in chromatography as a standard or reference compound. Its well-defined properties help in the analysis and separation of complex mixtures .

Chemical Synthesis: Organic Intermediates

As an organic intermediate, this compound is valuable in chemical synthesis. It’s used to create more complex molecules through various chemical reactions, serving as a building block in the synthesis of diverse organic compounds .

Life Science: Neuroprotective Studies

Lastly, in life science research, benzothiazoles, including 4-Propoxy-1,3-benzothiazol-2-amine, are investigated for their neuroprotective effects. They are studied for their potential to protect nerve cells against damage, which is relevant for treating neurodegenerative diseases .

Propriétés

IUPAC Name |

4-propoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-6-13-7-4-3-5-8-9(7)12-10(11)14-8/h3-5H,2,6H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLHSKIKASSMOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C2C(=CC=C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306944 |

Source

|

| Record name | 4-Propoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propoxy-1,3-benzothiazol-2-amine | |

CAS RN |

15850-82-5 |

Source

|

| Record name | 4-Propoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15850-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B578880.png)

![4,6-Methanocyclobuta[3,4]cyclopenta[1,2-d]imidazole](/img/structure/B578883.png)

![Thieno[2,3-d]pyridazine dihydrochloride](/img/structure/B578890.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea](/img/structure/B578894.png)